molecular formula C13H15BrO3 B8185299 4-Acetyl-2-bromo-benzoic acid tert-butyl ester

4-Acetyl-2-bromo-benzoic acid tert-butyl ester

Cat. No. B8185299
M. Wt: 299.16 g/mol
InChI Key: BGVWWARXECEHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-2-bromo-benzoic acid tert-butyl ester is a chemical compound with the linear formula C13H15BrO3 . It is used for pharmaceutical testing and as a high-quality reference standard .


Synthesis Analysis

The synthesis of tert-butyl esters, such as this compound, often involves the use of protective groups in organic synthesis . A preparation method for t-butyl esters of Nα-protected amino acids has been described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H15BrO3 .


Chemical Reactions Analysis

Tert-butyl esters, including this compound, can undergo various chemical reactions. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .

Safety and Hazards

While specific safety and hazard information for 4-Acetyl-2-bromo-benzoic acid tert-butyl ester is not available in the search results, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

4-Acetyl-2-bromo-benzoic acid tert-butyl ester can be used as a building block for the synthesis of various biologically active compounds . This suggests potential future directions in the development of new pharmaceuticals and other biologically active substances.

properties

IUPAC Name

tert-butyl 4-acetyl-2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-8(15)9-5-6-10(11(14)7-9)12(16)17-13(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVWWARXECEHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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